molecular formula C3H8O3 B120658 Glycerol-13C3 CAS No. 63346-81-6

Glycerol-13C3

Cat. No.: B120658
CAS No.: 63346-81-6
M. Wt: 95.072 g/mol
InChI Key: PEDCQBHIVMGVHV-VMIGTVKRSA-N
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Description

Glycerol-13C3, also known as 1,2,3-Propanetriol-13C3, is a stable isotope-labeled compound where all three carbon atoms are replaced with the carbon-13 isotope. This compound is a variant of glycerol, a simple polyol compound, and is widely used in scientific research due to its unique isotopic labeling. The molecular formula of this compound is C3H8O3, and it has a molecular weight of 95.07 g/mol .

Mechanism of Action

Target of Action

Glycerol-13C3, also known as Glycerin-13C3, is a stable isotope of Glycerol Instead, it serves as a tracer molecule in scientific research. By incorporating the enriched this compound into a system, researchers can follow its fate and track the metabolic pathways or interactions it undergoes within that system.

Mode of Action

This compound’s primary function lies in its role as a tracer molecule. It is incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is used in sample preparation and gel formation for polyacrylamide gel electrophoresis . The specific pathways it affects would depend on the system into which it is incorporated and the specific research context.

Pharmacokinetics

The pharmacokinetics of this compound would depend on the specific system and context in which it is used. As a tracer molecule, it is used to track the fate of drug molecules and their interactions within a system . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would be determined by the properties of the drug molecules into which it is incorporated .

Result of Action

The result of this compound’s action would be the generation of data that allows researchers to track the fate of drug molecules and their interactions within a system. This can provide valuable insights into the pharmacokinetics and metabolic profiles of the drugs .

Action Environment

The action, efficacy, and stability of this compound would be influenced by various environmental factors, including the specific system into which it is incorporated, the conditions under which the research is conducted, and the specific context of the research.

Biochemical Analysis

Biochemical Properties

Glycerol-13C3 plays a significant role in biochemical reactions. It can be metabolized to glucose via gluconeogenesis or lactate via glycolysis . The liver, which has a high expression of glycerol kinase, can potentially convert this compound to glucose or lactate . Glycerol kinase is the enzyme that converts glycerol to glycerol-3-phosphate .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound administration led to higher average serum glucose enrichment than intravenous administration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, carbons from the gut microbiome were preferably incorporated into choline metabolism and the glutamine-glutamate/GABA cycle in the liver and brain, respectively .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, a sex difference in 13C-lactate enrichment was observed in skeletal muscle, which highlights the sex effect on the interplay between gut microbiome and host organs .

Metabolic Pathways

This compound is involved in several metabolic pathways, including gluconeogenesis and glycolysis . It interacts with enzymes such as glycerol kinase and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycerol-13C3 can be synthesized through various methods, including the fermentation of glucose using isotopically labeled carbon sources. One common method involves the use of carbon-13 labeled glucose in the fermentation process, which results in the production of this compound. The reaction conditions typically involve anaerobic fermentation at controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of this compound involves the large-scale fermentation of isotopically labeled glucose. The process is optimized to ensure high yields and purity of the final product. The fermentation broth is then subjected to purification processes, including distillation and crystallization, to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Glycerol-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glycerol-13C3 has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Glycerol-1,3-13C2: A compound where only two of the three carbon atoms are labeled with carbon-13.

    Glycerol-2-13C: A compound where only the second carbon atom is labeled with carbon-13.

    Glycerol-d8: A deuterium-labeled variant of glycerol.

Uniqueness of Glycerol-13C3: this compound is unique because all three carbon atoms are labeled with carbon-13, providing a comprehensive isotopic labeling that is useful for detailed metabolic studies. This complete labeling allows for more precise tracking and analysis compared to partially labeled compounds .

Properties

IUPAC Name

(1,2,3-13C3)propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDCQBHIVMGVHV-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH]([13CH2]O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583951
Record name (~13~C_3_)Propane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.072 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63346-81-6
Record name (~13~C_3_)Propane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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